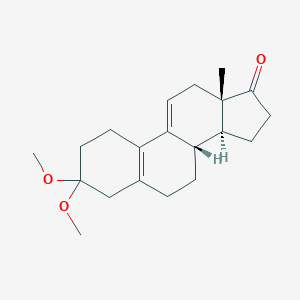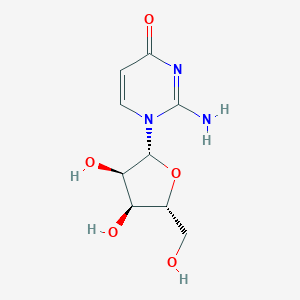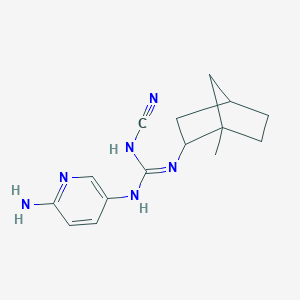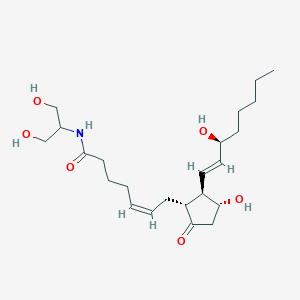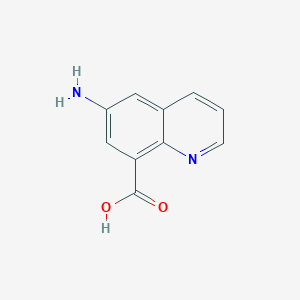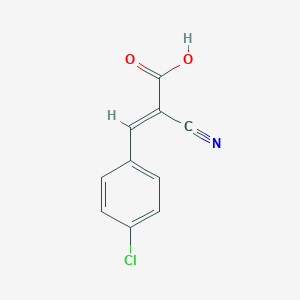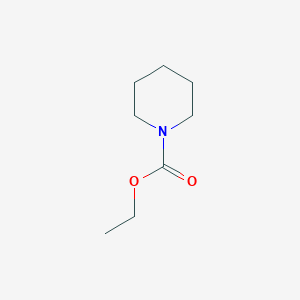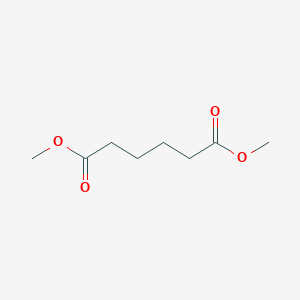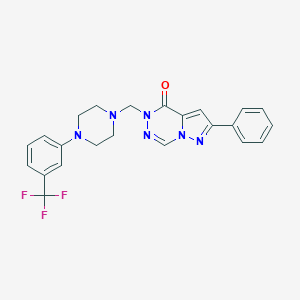
trans-Latanoprost-Säure
Übersicht
Beschreibung
Trans-Latanoprost Acid is an isomer of Latanoprost Acid . It is a synthetic derivative of the natural prostaglandin PGF2α . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor . It is a prostaglandins Falpha and a hydroxy monocarboxylic acid .
Molecular Structure Analysis
The molecular formula of trans-Latanoprost Acid is C23H34O5 . The molecular weight is 390.5 g/mol . The IUPAC Name is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid .
Chemical Reactions Analysis
Trans-Latanoprost Acid may have the activity of reducing intraocular pressure .
Physical And Chemical Properties Analysis
The molecular weight of trans-Latanoprost Acid is 390.5 g/mol . The XLogP3-AA is 3.1 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 12 . The exact mass is 390.24062418 g/mol . The topological polar surface area is 98 Ų . The heavy atom count is 28 .
Wissenschaftliche Forschungsanwendungen
Ophthalmisches Hypotonikum
trans-Latanoprost-Säure: wird hauptsächlich als ophthalmisches Hypotonikum zur Behandlung von Glaukom eingesetzt. Es wirkt, indem es den Abfluss von Kammerwasser erhöht und so den Augeninnendruck (IOP) senkt. Ein neuartiger Ansatz beinhaltet die Kombination von LAT-beladenen synthetischen Phosphatidylcholin-Liposomen mit Hyaluronsäure und Osmoprotektoren, um die hypotensive Wirkung und die okuläre Bioverfügbarkeit zu verbessern .
Schutz der Augenoberfläche
Die Kombination von This compound mit Hyaluronsäure und Liposomen hat sich als schützend für die Augenoberfläche erwiesen. Dies ist besonders vorteilhaft für Patienten mit Erkrankungen der Augenoberfläche oder solche, die Beschwerden durch herkömmliche Augentropfenformulierungen haben .
Verlängerte Wirkstofffreigabe
Die Forschung zeigt, dass This compound in liposomalen Präparaten formuliert werden kann, die eine verlängerte Wirkstofffreigabe ermöglichen. Dies reduziert die Häufigkeit der Verabreichung, verbessert die Compliance der Patienten und führt möglicherweise zu besseren therapeutischen Ergebnissen .
Verbesserte Bioverfügbarkeit
Studien haben gezeigt, dass This compound, wenn sie in einem Augentropfen mit sehr hochmolekularem Hyaluronsäure verabreicht wird, therapeutische Konzentrationen im Kammerwasser von Ratten erreicht. Dies deutet auf ein Potenzial für verbesserte Medikamentenverabreichungssysteme beim Menschen hin .
Quantitative Analyse von Augengewebe
This compound: wird auch in der wissenschaftlichen Forschung für die quantitative Analyse von Augengewebe verwendet. Es wurden fortschrittliche Chromatographietechniken entwickelt, um Nanogramm-Spiegel von Latanoprost im Auge zu messen, was für das Verständnis der Wirkstoffverteilung und -wirksamkeit entscheidend ist .
Nanotechnologie in der Wirkstoffabgabe
Das Gebiet der Nanotechnologie hat Anwendungen bei der Verbesserung der Abgabe von This compound gefunden. Nanocarrier können so konzipiert werden, dass sie die Stabilität und das Eindringen des Medikaments verbessern, was neue Wege für Behandlungsstrategien bietet .
Wirkmechanismus
Mode of Action
Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .
Biochemical Pathways
Trans-Latanoprost Acid affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .
Pharmacokinetics
Trans-Latanoprost Acid exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .
Result of Action
The primary molecular effect of Trans-Latanoprost Acid is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .
Action Environment
The action, efficacy, and stability of Trans-Latanoprost Acid can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying Trans-Latanoprost Acid can significantly impact its therapeutic effectiveness.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-MIDWJBHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



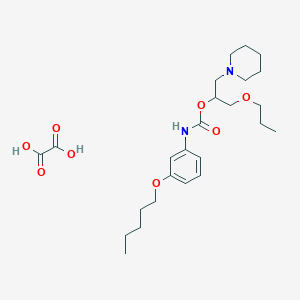
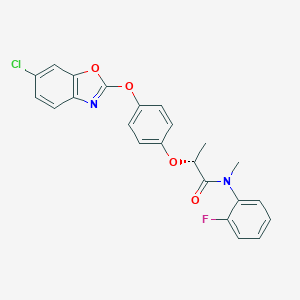
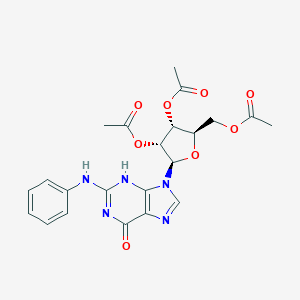
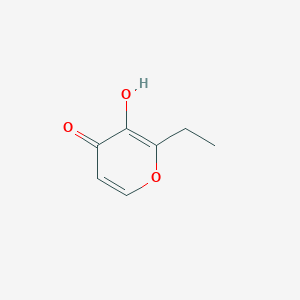
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
